Resorufin beta-D-galactopyranoside

Vue d'ensemble

Description

Le Résorufine β-D-galactopyranoside est un substrat fluorogène utilisé principalement dans les dosages biochimiques. C'est un composé non fluorescent qui, après clivage enzymatique par la β-galactosidase, libère la partie fluorescente résorufine . Cette propriété le rend particulièrement utile dans le criblage à haut débit et divers bioessais .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Résorufine β-D-galactopyranoside est synthétisé par une réaction d'hydrolyse en une seule étape . Le composé est généralement préparé en faisant réagir la résorufine avec le chlorure de β-D-galactopyranosyle dans des conditions contrôlées . La réaction est effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) à température ambiante .

Méthodes de production industrielle

En milieu industriel, la production du Résorufine β-D-galactopyranoside implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le Résorufine β-D-galactopyranoside subit principalement des réactions d'hydrolyse . Après clivage enzymatique par la β-galactosidase, il libère la résorufine fluorescente . Cette réaction est très spécifique et se produit dans des conditions douces, ce qui la rend appropriée pour divers dosages biochimiques .

Réactifs et conditions courants

La réaction d'hydrolyse nécessite la présence de l'enzyme β-galactosidase et est généralement effectuée dans une solution tampon aqueuse à pH physiologique . La réaction est surveillée en mesurant l'intensité de fluorescence de la résorufine libérée .

Principaux produits formés

Le principal produit formé par l'hydrolyse du Résorufine β-D-galactopyranoside est la résorufine, un composé hautement fluorescent avec des maxima d'excitation/d'émission de 570/580 nm .

Applications de la recherche scientifique

Le Résorufine β-D-galactopyranoside a une large gamme d'applications dans la recherche scientifique :

Biochimie : Il est utilisé comme substrat dans les dosages enzymatiques pour mesurer l'activité de la β-galactosidase.

Biologie cellulaire : Le composé est utilisé dans les dosages basés sur les cellules pour surveiller l'activité enzymatique dans les cellules vivantes.

Industrie : Le composé est utilisé dans le criblage à haut débit pour la découverte d'inhibiteurs enzymatiques.

Mécanisme d'action

Le mécanisme d'action du Résorufine β-D-galactopyranoside implique son clivage enzymatique par la β-galactosidase . L'enzyme hydrolyse la liaison glycosidique, libérant la résorufine fluorescente . Cette réaction est très spécifique et se produit rapidement, ce qui la rend appropriée pour la surveillance en temps réel de l'activité enzymatique .

Applications De Recherche Scientifique

Resorufin β-D-galactopyranoside is a fluorogenic substrate used predominantly for quantifying β-galactosidase activity in various applications, including enzyme-linked immunosorbent assays (ELISAs) and flow cytometry . Upon hydrolysis by β-galactosidase, it releases resorufin, a fluorescent product that can be measured to determine enzyme activity .

Scientific Research Applications

Beta-Galactosidase Assays Resorufin β-D-galactopyranoside is frequently used as a substrate in β-galactosidase assays . The enzymatic cleavage of resorufin β-D-galactopyranoside by β-galactosidase releases resorufin, a fluorescent moiety that can be used to quantify β-galactosidase activity . Resorufin has excitation/emission maxima of 571/585 nm .

ELISAs and Enzyme Activity Measurements The compound is suited for sensitive enzyme measurements in applications like ELISAs or high-content screening systems because it only requires a single-step hydrolysis reaction to achieve full fluorescence . It is suitable for continuous measurement of enzyme activity at Ex/Em=573/585 nm .

Single-Cell and Single-Molecule Studies Resorufin β-D-galactopyranoside can quantitate beta-galactosidase activity in single yeast cells via flow cytometry . It can also be used in single-molecule enzyme-linked immunosorbent assays (ELISA) to detect thousands of single protein molecules simultaneously .

Fluorescent Probes Resorufin is used to create responsive probes for detecting various analytes, including cations, anions, reactive sulfur species, small molecules, and biological macromolecules . Resorufin exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis .

Case Studies

Single-Molecule Enzyme-Linked Immunosorbent Assay (ELISA) A method for detecting thousands of single protein molecules simultaneously using the same reagents as in traditional ELISA has been developed . In this approach, beads are incubated with resorufin-β-D-galactopyranoside, and the fluorescence is read using a plate reader . The detection limit for the enzyme on the plate reader was found to be 15 fM .

Digital Enzyme Assays Resorufin β-D-galactopyranoside has been used in dual-color digital enzyme assays in combination with other substrates like ALP/4-MUP for alkaline phosphatase detection . This allows for the simultaneous detection of the activities of single ALP and β-gal molecules .

Immobilized Enzyme Kinetics Resorufin β-D-galactopyranoside has been used as a fluorogenic substrate for β-galactosidase in analyzing immobilized enzyme kinetics using flow-through microfluorimetry .

Data Table

Storage and Handling

Mécanisme D'action

The mechanism of action of Resorufin β-D-Galactopyranoside involves its enzymatic cleavage by β-galactosidase . The enzyme hydrolyzes the glycosidic bond, releasing the fluorescent resorufin . This reaction is highly specific and occurs rapidly, making it suitable for real-time monitoring of enzyme activity .

Comparaison Avec Des Composés Similaires

Le Résorufine β-D-galactopyranoside est unique en raison de son rendement quantique de fluorescence élevé et de sa longue longueur d'onde d'excitation/d'émission . Des composés similaires comprennent :

Fluorescéine β-D-galactopyranoside : Un autre substrat fluorogène utilisé dans les dosages enzymatiques, mais avec des propriétés de fluorescence différentes.

4-Méthylumbelliféryl β-D-galactopyranoside : Un substrat qui libère un produit fluorescent après clivage enzymatique, mais avec des maxima d'excitation/d'émission différents.

Le Résorufine β-D-galactopyranoside se distingue par sa sensibilité et sa spécificité élevées dans la détection de l'activité de la β-galactosidase .

Activité Biologique

Resorufin β-D-galactopyranoside (RBG) is a synthetic fluorogenic substrate widely used in biochemical assays, particularly for measuring β-galactosidase activity. Upon hydrolysis by β-galactosidase, RBG releases resorufin, a highly fluorescent compound, making it an effective tool for various biological applications.

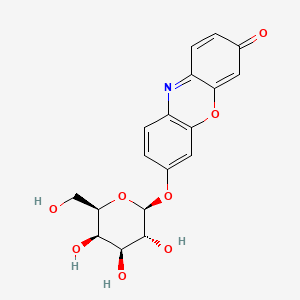

- Chemical Name : Resorufin β-D-galactopyranoside

- CAS Number : 95079-19-9

- Molecular Formula : C₁₈H₁₇N₁O₈

- Molecular Weight : 375.3 Da

- Purity : >95%

- Density : 1.71 g/cm³

- Boiling Point : 651.6 °C at 760 mmHg

RBG undergoes a single-step hydrolysis reaction catalyzed by β-galactosidase, which results in the formation of resorufin. This reaction is characterized by:

- Excitation/Emission Wavelengths : 573 nm / 585 nm, allowing for sensitive detection in various assays such as ELISAs and high-content screening systems .

Enzyme Activity Measurement

RBG is particularly useful for quantifying β-galactosidase activity in single cells, enabling researchers to perform detailed kinetic studies and analyze enzyme behavior at the single-molecule level. Studies have shown that fluctuations in catalytic rates and non-exponential waiting time distributions can be observed during the hydrolysis of RBG by β-galactosidase .

Case Studies

-

Single-Molecule Kinetics :

- A study utilized RBG to investigate the turnover kinetics of individual Escherichia coli β-galactosidase molecules. The research revealed significant insights into the dynamic disorder within the enzymatic system, highlighting how intrinsic fluctuations among conformers affect catalytic performance .

- Stochastic Inhibition Studies :

- Microfluidic Applications :

Research Findings

Propriétés

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-DISONHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241747 | |

| Record name | Resorufin galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95079-19-9 | |

| Record name | Resorufin galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095079199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorufin galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does RBG interact with β-galactosidase and what are the downstream effects?

A1: RBG acts as a substrate for β-galactosidase. The enzyme hydrolyzes the glycosidic bond in RBG, releasing the fluorescent product resorufin and galactose. [, , , , ] This increase in fluorescence intensity is directly proportional to the enzyme activity, enabling its quantification.

Q2: How is the fluorescence signal of resorufin advantageous in studying β-galactosidase activity compared to other detection methods?

A2: Utilizing RBG offers several benefits due to the fluorescent nature of resorufin:

- High sensitivity: Fluorescence detection methods are generally very sensitive, allowing for the detection of even minute quantities of enzymatic activity. This was highlighted in a study where researchers achieved a detection limit of 1.5 x 10^-15 M of β-galactosidase using RBG and capillary electrophoresis with laser-induced fluorescence detection. []

- Real-time monitoring: The fluorescence signal can be monitored in real-time, allowing for the study of enzyme kinetics and the determination of kinetic parameters like Km and kcat. [, ]

- Multiplexing potential: Resorufin's distinct fluorescence spectrum facilitates its use in multiplexed assays, where multiple enzymes or analytes can be detected simultaneously. This potential was demonstrated by researchers who developed a spatially addressed hydrogel microarray containing different enzymes, including β-galactosidase using RBG as a substrate. []

Q3: What are some specific applications of RBG in research?

A3: RBG's unique properties make it a valuable tool in various research areas:

- Enzyme assays: RBG is widely used to determine β-galactosidase activity in biological samples, enzyme purification studies, and screening for inhibitors. [, , , ]

- Cellular assays: Researchers have developed single-cell assays to study β-galactosidase activity within individual Saccharomyces cerevisiae cells using RBG. [, ] This allows for the investigation of cellular heterogeneity and response to various stimuli.

- Environmental monitoring: RBG has been applied in yeast estrogen screen (YES) assays to detect estrogen active compounds (EACs) in environmental samples, such as wastewater and hop extracts. [] The RBG-based planar YES assay offers a rapid screening tool for evaluating estrogenic activity in complex matrices.

Q4: Are there limitations associated with using RBG in experimental settings?

A4: While RBG is a valuable tool, certain limitations need consideration:

- Substrate solubility: RBG exhibits limited solubility, which can affect accurate measurements at high substrate concentrations, potentially impacting the determination of kinetic parameters. []

- Background fluorescence: Some biological samples or experimental matrices may exhibit inherent fluorescence that overlaps with resorufin's emission spectrum. [] This can complicate data analysis and necessitate appropriate controls and optimization strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.